Aristospan

Description

Properties

IUPAC Name |

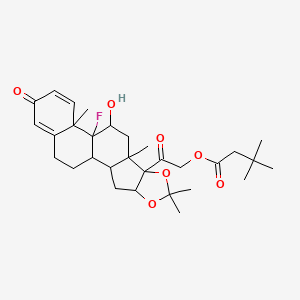

[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIZWYVVGLXXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anti-Inflammatory Core of Aristospan: A Technical Guide to its Molecular Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristospan, with its active ingredient triamcinolone hexacetonide, is a synthetic corticosteroid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1] This technical guide provides an in-depth analysis of the core anti-inflammatory pathways modulated by this compound. We will explore its molecular mechanism of action, focusing on the glucocorticoid receptor-mediated signaling cascade, the subsequent modulation of pro- and anti-inflammatory gene expression, and its impact on key inflammatory mediators. This document consolidates available quantitative data, details relevant experimental protocols for pathway analysis, and provides visual representations of the key signaling and experimental workflows to support further research and drug development.

Introduction to this compound and its Anti-Inflammatory Action

This compound (triamcinolone hexacetonide) is a long-acting synthetic glucocorticoid administered for localized and systemic inflammatory conditions.[1] Its therapeutic efficacy stems from its ability to suppress inflammation at the molecular level. Like other corticosteroids, triamcinolone hexacetonide exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This interaction initiates a cascade of events within the cell, ultimately leading to the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory processes.

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the genomic pathway of the glucocorticoid receptor. This pathway can be broadly categorized into transactivation and transrepression mechanisms.

-

Ligand Binding and Nuclear Translocation: Triamcinolone hexacetonide, being lipophilic, readily crosses the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.

-

Transactivation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), and Interleukin-10 (IL-10). Annexin A1 is known to inhibit phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: A crucial component of this compound's anti-inflammatory action is its ability to repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activated GR can interfere with these pathways through several mechanisms:

-

Direct Tethering: The GR monomer can directly bind to NF-κB (specifically the p65 subunit) and AP-1, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes such as those for TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).

-

Induction of IκBα: Glucocorticoids can increase the expression of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Figure 1: this compound's anti-inflammatory signaling pathway.

Quantitative Analysis of Anti-Inflammatory Effects

While specific quantitative data for triamcinolone hexacetonide is limited in publicly available literature, studies on the closely related compound, triamcinolone acetonide, provide valuable insights into its anti-inflammatory potency.

| Parameter | Test System | Compound | Concentration/IC50 | Effect | Reference |

| Nitric Oxide (NO) Release Inhibition | Activated Microglia | Triamcinolone Acetonide | IC50: 1.78 nM | Inhibition of a key inflammatory mediator. | [2] |

| Pro-inflammatory Gene Expression | Glial Cells | Triamcinolone Acetonide | Not specified | Inhibition of iNOS, TNF-α, and IL-1β expression. | [2] |

| NF-κB Signaling | Microglia | Triamcinolone Acetonide | Not specified | Attenuation of NF-κB signaling pathway. | [2] |

| IL-10 mRNA Expression | M2 Macrophages | Triamcinolone Acetonide | Not specified | Enhanced expression of the anti-inflammatory cytokine IL-10. | [3][4] |

| IL-6 and VEGF-induced Angiogenesis | Rat Cornea Micropocket Assay | Triamcinolone Acetonide | Not specified | Blocked neovascularization. | [5] |

Detailed Experimental Protocols

To facilitate further research into the anti-inflammatory pathways of this compound, this section provides detailed methodologies for key experiments.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the inhibition of NF-κB transcriptional activity by triamcinolone hexacetonide.

a. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[6]

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

b. Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of triamcinolone hexacetonide or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

c. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of triamcinolone hexacetonide relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Figure 2: Experimental workflow for NF-κB luciferase reporter assay.

Western Blot Analysis of p65 Nuclear Translocation

This protocol details the detection and quantification of the p65 subunit of NF-κB in the nucleus, a key indicator of NF-κB activation.

a. Cell Culture and Treatment:

-

Culture cells (e.g., macrophages or synoviocytes) in 6-well plates to near confluency.

-

Treat the cells with different concentrations of triamcinolone hexacetonide or vehicle for a specified pre-incubation time.

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 30 minutes) to induce p65 translocation.

b. Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

-

Resolve equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

-

Quantify the band intensity for p65 in the nuclear and cytoplasmic fractions using densitometry software.

-

Normalize the nuclear p65 signal to a nuclear loading control (e.g., Lamin B1 or PCNA) and the cytoplasmic signal to a cytoplasmic loading control (e.g., GAPDH).[8]

-

Compare the nuclear-to-cytoplasmic ratio of p65 across different treatment conditions to assess the inhibitory effect of triamcinolone hexacetonide.

Conclusion

This compound, through its active component triamcinolone hexacetonide, exerts potent anti-inflammatory effects by modulating the glucocorticoid receptor signaling pathway. Its primary mechanisms of action involve the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, and the transactivation of anti-inflammatory genes. While quantitative data for triamcinolone hexacetonide remains an area for further investigation, the available information on related compounds underscores its significant potential to inhibit inflammatory mediators and pathways. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the precise molecular interactions and quantitative effects of this compound, contributing to a more comprehensive understanding of its therapeutic benefits and the development of novel anti-inflammatory strategies.

References

- 1. Triamcinolone Hexacetonide | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triamcinolone acetonide inhibits IL-6- and VEGF-induced angiogenesis downstream of the IL-6 and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Triamcinolone Hexacetonide: A Technical Guide to Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone hexacetonide is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties.[1] As a corticosteroid, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] Upon binding, the triamcinolone hexacetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory mediators.[1]

This technical guide provides an in-depth exploration of the binding affinity of triamcinolone hexacetonide for the glucocorticoid receptor. Due to a scarcity of direct quantitative binding data for the hexacetonide ester in publicly available literature, this guide will leverage data from its closely related analogue, triamcinolone acetonide, to provide a comprehensive overview. Comparative clinical data suggests that triamcinolone hexacetonide possesses a longer duration of action than triamcinolone acetonide, which may imply a higher binding affinity or altered receptor kinetics.[4]

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as triamcinolone hexacetonide, to the cytosolic glucocorticoid receptor initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Within the nucleus, the complex can either activate or repress gene transcription through direct binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.

Quantitative Binding Affinity Data

| Compound | Binding Affinity Metric | Value (nM) | Cell/System Type | Reference |

| Triamcinolone Acetonide | Ki | 3.2 | Ancestral GR LBD | [2] |

| Triamcinolone Acetonide | IC50 | 1.5 | Human Trabecular Meshwork Cells (cell-free) | [5] |

| Dexamethasone | IC50 | 5.4 | Human Trabecular Meshwork Cells (cell-free) | [5] |

| Fluocinolone Acetonide | IC50 | 2.0 | Human Trabecular Meshwork Cells (cell-free) | [5] |

Note: Lower Kd, Ki, and IC50 values indicate higher binding affinity.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," e.g., triamcinolone hexacetonide) to displace a labeled ligand (e.g., radiolabeled or fluorescently tagged dexamethasone) from the glucocorticoid receptor.

Experimental Workflow: Competitive Binding Assay

Detailed Methodology: Fluorescence Polarization-Based Competition Assay

This protocol is adapted from methodologies described for assessing the affinity of test compounds for the human glucocorticoid receptor.[2]

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer solution (e.g., 150 mM NaCl, 10 mM HEPES (pH 7.4), 3 mM EDTA, 5 mM dithiothreitol, and 0.005% Tween 20).

-

Receptor Preparation: Utilize a source of glucocorticoid receptors, such as purified recombinant human glucocorticoid receptor ligand-binding domain (GR-LBD) or cell lysates known to express the receptor.

-

Labeled Ligand: Prepare a stock solution of a fluorescently labeled glucocorticoid, such as dexamethasone-fluorescein, at a known concentration.

-

Competitor Ligand: Prepare a serial dilution of triamcinolone hexacetonide in the assay buffer, covering a wide range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

2. Assay Procedure:

-

In a multi-well plate (e.g., 96-well or 384-well), add the assay buffer, the glucocorticoid receptor preparation, and the fluorescently labeled glucocorticoid to each well.

-

Add the serially diluted triamcinolone hexacetonide or vehicle control to the appropriate wells.

-

Include control wells for 0% competition (receptor + labeled ligand) and 100% competition (receptor + labeled ligand + a saturating concentration of an unlabeled glucocorticoid like dexamethasone).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours), protected from light.

3. Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 528 nm emission for fluorescein).

4. Data Analysis:

-

The fluorescence polarization values will decrease as the concentration of triamcinolone hexacetonide increases and displaces the fluorescently labeled ligand.

-

Plot the fluorescence polarization values against the logarithm of the triamcinolone hexacetonide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of triamcinolone hexacetonide that inhibits 50% of the specific binding of the fluorescently labeled ligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the labeled ligand.

Conclusion

Triamcinolone hexacetonide is a potent synthetic glucocorticoid that exerts its therapeutic effects through high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression. While direct quantitative binding data for this specific ester are limited, data from its analogue, triamcinolone acetonide, and its observed long-lasting clinical efficacy suggest a strong and sustained interaction with the glucocorticoid receptor. The experimental protocols outlined in this guide provide a framework for the precise determination of its binding affinity, which is crucial for further drug development and a deeper understanding of its pharmacological profile.

References

- 1. Triamcinolone Hexacetonide | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

The Impact of Triamcinolone Hexacetonide on Cytokine Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone hexacetonide is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties.[1] As a long-acting corticosteroid, it is frequently administered via intra-articular injection to manage inflammatory joint conditions such as rheumatoid arthritis and juvenile idiopathic arthritis.[2][3] Its therapeutic efficacy is largely attributed to its ability to modulate the expression of a wide array of cytokines, key signaling molecules that orchestrate the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of triamcinolone hexacetonide on cytokine expression profiles, supported by experimental data and detailed protocols. While much of the detailed molecular data is derived from studies on the closely related triamcinolone acetonide, the shared active moiety, triamcinolone, ensures a high degree of mechanistic overlap.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

Triamcinolone hexacetonide exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1] Once in the nucleus, the triamcinolone hexacetonide-GR complex interacts with glucocorticoid response elements (GREs) on the DNA, thereby altering the transcription of target genes.[1] This genomic pathway is central to the drug's ability to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory ones.

A primary mechanism for its anti-inflammatory action is the inhibition of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] By upregulating the inhibitor of NF-κB (IκB), glucocorticoids prevent the translocation of NF-κB into the nucleus, thereby blocking the transcription of numerous pro-inflammatory cytokines.[4][5]

Signaling Pathway of Triamcinolone Hexacetonide

Caption: General signaling pathway of Triamcinolone Hexacetonide.

Effect on Cytokine Expression Profiles

Triamcinolone hexacetonide significantly alters the balance of pro-inflammatory and anti-inflammatory cytokines. While specific quantitative data for the hexacetonide ester is limited, studies on triamcinolone acetonide provide valuable insights into its effects.

Downregulation of Pro-inflammatory Cytokines

Triamcinolone and its esters are known to suppress the production of several key pro-inflammatory cytokines:

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): In vitro studies on cells derived from lateral elbow epicondylitis demonstrated that triamcinolone acetonide at concentrations of 1, 10, and 100 μM significantly decreased the production of IL-6 and IL-8 at 48, 72, and 96 hours.[6][7]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β): The general mechanism of glucocorticoids involves the inhibition of TNF-α and IL-1β synthesis.[4][5] In a canine model of osteoarthritis, intra-articular administration of triamcinolone hexacetonide was associated with a reduction in synovial fluid interleukin-1 levels.[8]

-

Interferon-gamma (IFN-γ): In a rat model of experimental autoimmune neuritis, intrathecal triamcinolone acetonide led to a decrease in IFN-γ mRNA expression at the peak of the disease.[1]

Upregulation of Anti-inflammatory Cytokines

The anti-inflammatory effects of triamcinolone are also mediated by the upregulation of anti-inflammatory cytokines:

-

Interleukin-10 (IL-10): In vitro studies with macrophages have shown that triamcinolone acetonide can enhance the mRNA expression of IL-10.[4] However, in a study on experimental autoimmune neuritis, IL-10 levels were unexpectedly reduced at a specific time point, suggesting context-dependent effects.[1]

-

Interleukin-1 Receptor Antagonist (IL-1Ra): In vitro studies on Schwann cells demonstrated that incubation with triamcinolone acetonide resulted in an increased expression of IL-1Ra.[1]

-

Interleukin-4 (IL-4): Intrathecal administration of triamcinolone acetonide in a rat model of neuritis induced a shift towards a Th2 cytokine profile, with a significant increase in IL-4 mRNA expression.[1]

Quantitative Data on Cytokine Modulation by Triamcinolone Acetonide

The following tables summarize the quantitative effects of triamcinolone acetonide on cytokine expression from in vitro studies.

Table 1: Effect of Triamcinolone Acetonide on Pro-inflammatory Cytokine Production in Lateral Elbow Epicondylitis-Derived Cells [6][7]

| Cytokine | Concentration (μM) | Time Point | % Reduction vs. Control |

| IL-6 | 1 | 48h | Significant |

| 10 | 48h | Significant | |

| 100 | 48h | Significant | |

| 1 | 72h | Significant | |

| 10 | 72h | Significant | |

| 100 | 72h | Significant | |

| 1 | 96h | Significant | |

| 10 | 96h | Significant | |

| 100 | 96h | Significant | |

| IL-8 | 1 | 12h, 48h, 72h, 96h | Significant |

| 10 | 12h, 48h, 72h, 96h | Significant | |

| 100 | 12h, 48h, 72h, 96h | Significant |

Table 2: Effect of Triamcinolone Acetonide on Cytokine mRNA Expression in a Rat Model of Experimental Autoimmune Neuritis [1]

| Cytokine | Treatment (mg/kg) | Fold Change vs. Control |

| TNF-α | 0.3 | Decreased |

| 0.6 | Decreased | |

| IFN-γ | 0.3 | Decreased |

| 0.6 | Decreased | |

| IL-4 | 0.3 | Increased |

| 0.6 | Increased | |

| IL-10 | 0.3 | Reduced |

| 0.6 | Reduced |

Experimental Protocols

In Vitro Treatment of Lateral Elbow Epicondylitis-Derived Cells[6][7]

-

Cell Culture: Tenocytes derived from patients with lateral elbow epicondylitis are cultured and sub-cultured until the third passage.

-

Treatment: Cells are exposed to triamcinolone acetonide at concentrations of 1, 10, and 100 μM in a humidified incubator at 37°C with 5% CO2 for various time points (e.g., 6, 12, 18, 24, 48, 72, and 96 hours). A control group is exposed only to the nutrient medium.

-

Supernatant Collection: At each time point, the supernatant conditioned culture medium is collected.

-

Cytokine Analysis: The concentration of secreted inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, and TNF-α) in the supernatant is determined using enzyme-linked immunosorbent assay (ELISA).

In Vivo Treatment and Analysis in a Rat Model of Neuritis[1]

-

Induction of Neuritis: Experimental autoimmune neuritis is induced in Lewis rats.

-

Intrathecal Administration: At the onset of clinical signs, a single intrathecal injection of triamcinolone acetonide (e.g., 0.3 or 0.6 mg/kg) or saline (control) is administered.

-

Tissue Collection: At the peak of the disease, sciatic nerves are harvested.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the sciatic nerve tissue, and complementary DNA (cDNA) is synthesized.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target cytokines (e.g., IL-4, IL-10, TNF-α, IFN-γ) are analyzed by qRT-PCR using sequence-specific primers.

Experimental Workflow for In Vitro Cytokine Analysis

Caption: Workflow for in vitro cytokine analysis.

Conclusion

Triamcinolone hexacetonide is a potent modulator of cytokine expression, exerting its anti-inflammatory effects through the glucocorticoid receptor-mediated regulation of gene transcription. Its primary mechanism involves the suppression of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α, and the potential upregulation of anti-inflammatory cytokines like IL-10 and IL-1Ra. While more quantitative data specific to the hexacetonide ester is needed, the existing evidence from studies on triamcinolone acetonide provides a strong foundation for understanding its impact on cytokine profiles. This knowledge is crucial for the continued development and optimization of therapeutic strategies for a range of inflammatory conditions.

References

- 1. Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intra-articular injection with triamcinolone hexacetonide in patients with rheumatoid arthritis: prospective assessment of goniometry and joint inflammation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The intra-articular administration of triamcinolone hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]

The Pharmacodynamics of Triamcinolone Hexacetonide (Aristospan) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of triamcinolone hexacetonide (TH), the active compound in Aristospan, within preclinical animal models. The focus is on its application in inflammatory joint diseases, such as osteoarthritis and rheumatoid arthritis, detailing its molecular mechanisms, experimental evaluation, and quantifiable effects on disease progression.

Introduction: The Role of Triamcinolone Hexacetonide

Triamcinolone hexacetonide is a potent, long-acting synthetic corticosteroid primarily used for intra-articular administration to alleviate inflammation, pain, and swelling in joints. Its low solubility contributes to a prolonged local effect with reduced systemic exposure. Animal models are indispensable for elucidating the mechanisms that underpin its therapeutic efficacy and for evaluating its effects on joint tissues. Commonly utilized models include naturally occurring osteoarthritis in canines and induced arthritis models in rodents, such as collagen-induced arthritis (CIA) and mechanically or chemically induced osteoarthritis.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of triamcinolone hexacetonide are mediated through its interaction with the glucocorticoid receptor (GR). As a lipophilic molecule, it passively diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (Hsp) and immunophilins. This binding event initiates a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.

Once in the nucleus, the GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1) and inhibitor of κB (IκBα).

-

Transrepression: The GR complex, often as a monomer, physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[1][2][3][4] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][4][5]

The diagram below illustrates this core signaling pathway.

Caption: Glucocorticoid Receptor (GR) signaling pathway for triamcinolone hexacetonide.

Experimental Evaluation in Animal Models

The pharmacodynamic properties of triamcinolone hexacetonide are typically assessed in animal models that replicate key features of human inflammatory joint disease.

Common Animal Models

-

Canine Models: Naturally occurring osteoarthritis in dogs provides a clinically relevant model to study the effects on pain, mobility, and joint function.[6][7][8]

-

Rodent Models (Rats & Mice):

-

Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis, induced by immunization with type II collagen, leading to polyarthritis characterized by synovitis and cartilage destruction.[6][9][10]

-

Surgically or Chemically-Induced Osteoarthritis: Models such as destabilization of the medial meniscus (DMM) or intra-articular injection of monoiodoacetate (MIA) are used to study osteoarthritis progression.[11]

-

General Experimental Workflow

A typical preclinical study to investigate the pharmacodynamics of TH follows a structured workflow from disease induction to terminal analysis.

Caption: A typical experimental workflow for a pharmacodynamic study in an animal model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes a therapeutic study design to evaluate TH in an established arthritis model.[6][9][12]

1. Animals:

-

Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Housing: Specific Pathogen-Free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Administer a 0.1 mL intradermal injection at the base of the tail.

-

Day 7 (Booster Immunization): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 0.1 mL booster injection.

3. Disease Assessment and Treatment:

-

Monitoring: Beginning around Day 10, monitor rats daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis), for a maximum score of 16 per animal.

-

Treatment Initiation: When a clinical score of ≥4 is reached (typically Day 11-14), randomize animals into treatment groups.

-

Administration: Under light isoflurane anesthesia, administer a single intra-articular injection into the tibiotarsal joint:

-

Treatment Group: Triamcinolone Hexacetonide (e.g., 0.5 mg in 50 µL).

-

Control Group: Saline vehicle (50 µL).

-

4. Outcome Measures:

-

Clinical Scoring: Continue daily clinical scoring until the study endpoint.

-

Paw Swelling: Measure ankle joint width with digital calipers every 2-3 days.

-

Terminal Analysis (e.g., Day 28):

-

Blood/Synovial Fluid Collection: Collect samples for cytokine analysis via ELISA or multiplex assay.[7][13]

-

Histopathology: Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[14][15][16] Score for inflammation, pannus formation, cartilage damage, and bone resorption.[9]

-

Quantitative Pharmacodynamic Data

Data from animal studies demonstrate the significant effects of triamcinolone hexacetonide on various disease parameters.

Table 1: Effects of Intra-Articular TH on Clinical and Histological Outcomes

| Parameter | Animal Model | Observation | Magnitude of Effect | Citation |

| Weight Distribution | Canine OA | Improved weight bearing on affected limb | Significant improvement from day 8 up to 90 days (p ≤ 0.05) | [6][7] |

| Pain & Function Scores | Canine OA | Improved scores for pain, stiffness, and function | Significant improvements from day 30 to 180 | [6][7] |

| Synovial Inflammation | Murine Cartilage Defect | Reduced synovial membrane thickness | 70.1 µm (TH) vs. 111.9 µm (Saline) at day 28 (p=0.01) | |

| Cartilage Integrity | Rat OA | Increased cartilage thickness and chondrocyte count | Significant increase compared to untreated OA group | [11][13] |

| Osteophyte Formation | Canine OA | Reduced size of osteophytes | Significant reduction compared to control group | [7] |

Table 2: Effects of Corticosteroids on Inflammatory Cytokines in Rodent Arthritis Models

Note: Data often derived from studies using corticosteroids like prednisolone, which acts via the same GR pathway.

| Cytokine | Sample Type | Measurement Method | Observation | Magnitude of Effect | Citation |

| IL-1β | Joint Homogenate | ELISA / RT-PCR | Reduced protein and mRNA expression | Significant reduction vs. untreated arthritic animals | [7][13] |

| IL-6 | Joint Homogenate | ELISA / RT-PCR | Reduced protein and mRNA expression | Significant reduction vs. untreated arthritic animals | [7][13] |

| TNF-α | Joint Homogenate | RT-PCR | Reduced mRNA expression | Reliably detected reduction in mRNA; protein often below ELISA detection limits | [7][13] |

| Pro-inflammatory Cytokines | Synovial Fluid | Multiplex Assay | General reduction in pro-inflammatory profile | ANR (IL-1RA) reduced IL-1β, IL-2, IL-13 systemically | [17] |

Conclusion

Animal models provide crucial pharmacodynamic data for triamcinolone hexacetonide, confirming its potent anti-inflammatory effects are mediated through the glucocorticoid receptor pathway. Key actions include the suppression of pro-inflammatory transcription factors NF-κB and AP-1, leading to a downstream reduction in inflammatory mediators. In models of joint disease, these molecular actions translate into measurable improvements in clinical signs, reduced synovial inflammation, and protection against cartilage and bone degradation. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers designing and interpreting preclinical studies for intra-articular corticosteroids.

References

- 1. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chondrex.com [chondrex.com]

- 7. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actaorthopaedica.be [actaorthopaedica.be]

- 16. Histological and Immunohistochemical Methods in Normal and Osteoarthritic Knee Cartilage of Rat and Rabbit Models: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Targeted Cytokine Inhibition on Progression of Post-Traumatic Osteoarthritis Following Intra-Articular Fracture - PMC [pmc.ncbi.nlm.nih.gov]

Triamcinolone Hexacetonide in Osteoarthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triamcinolone hexacetonide, a synthetic corticosteroid, for the treatment of osteoarthritis (OA). It details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: Mechanism of Action and Pharmacokinetics

Triamcinolone hexacetonide (TH) is a long-acting corticosteroid ester characterized by its poor aqueous solubility.[1] This property is crucial to its clinical profile, as it allows for a prolonged intra-articular residence time following injection.[2][3] This extended duration of action within the synovial space provides sustained pain relief and functional improvement while minimizing systemic absorption and associated side effects.[2][3][4]

The primary mechanism of action for all glucocorticoids, including TH, is the modulation of gene expression through the glucocorticoid receptor (GR).[5][6] This process involves both genomic and non-genomic pathways to exert potent anti-inflammatory effects.

Key Actions in Osteoarthritis:

-

Anti-inflammatory Effects: TH suppresses the production of pro-inflammatory mediators such as cytokines (e.g., Interleukin-1) and enzymes involved in cartilage degradation.[5][7][8]

-

Chondroprotective Potential: Some studies suggest that under certain conditions, corticosteroids may protect against cartilage damage and the formation of osteophytes (bone spurs).[7][9] Endogenous glucocorticoid signaling in chondrocytes has been shown to reduce joint inflammation and damage.[10]

-

Synovial Inflammation Reduction: A key target of intra-articular corticosteroids is the inflamed synovium, a common feature in OA.[11] Treatment can lead to a reduction in synovial inflammation, which is often correlated with pain relief.[11]

Pharmacokinetic Profile

The low solubility of triamcinolone hexacetonide dictates its pharmacokinetic profile. Following intra-articular injection, it is absorbed slowly and almost completely from the joint space over a period of 2 to 3 weeks.[2][3] This slow absorption maintains higher, more sustained levels of the drug within the synovial fluid compared to more soluble esters like triamcinolone acetonide, leading to lower systemic corticoid levels.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and pharmacokinetics of triamcinolone hexacetonide in osteoarthritis.

Table 1: Clinical Efficacy of Intra-Articular Triamcinolone Hexacetonide in Knee Osteoarthritis

| Study / Comparison | Primary Outcome Measure | Result at 4-6 Weeks | Result at 12-24 Weeks | Key Findings |

| TH vs. Placebo (Saline) [12] | Patient-reported improvement | 78% of TH patients reported improvement vs. 49% of placebo patients at week 1 (p < 0.05). | At week 6, improvement was comparable between groups (57% vs. 55%). | TH provides significant short-term pain relief, especially in patients with joint effusion.[12] |

| TH (40 mg) vs. Methylprednisolone Acetate (MA, 40 mg) [13][14] | Change in VAS Pain Score | Significant pain improvement in both groups (p < 0.0001), with no difference between them.[13][14] | Improvement was sustained up to 24 weeks in both groups.[13][14] | TH and MA are equally effective, with pain and function improvements lasting up to 24 weeks.[13][14] |

| TH vs. Methylprednisolone (MP) [15] | Mean VAS & Lequesne Functional Index (LFS) | At 6 weeks, MP group had significantly less pain (mean VAS 3.94 vs 5.09) and less disability (mean LFS 9.34 vs 11.38) compared to Triamcinolone (TC) group (p<0.001).[15] | Not Assessed | Methylprednisolone was found to be superior to triamcinolone in relieving pain and improving function at 6 weeks post-injection.[15] |

| Repeated Injections (Triamcinolone vs. Saline every 3 months for 2 years) [16] | Cartilage Volume (MRI) & Pain | No significant difference in long-term pain between groups.[16] | The triamcinolone group showed significantly more cartilage loss over the 2-year period.[16] | Repeated, long-term intra-articular triamcinolone injections may be associated with increased cartilage loss without providing long-term pain benefit.[16] |

VAS: Visual Analog Scale

Table 2: Pharmacokinetic Parameters of Intra-Articular Glucocorticoids

| Compound | Formulation | Cmax (GM, pg/mL) | Tmax (median, h) | Half-life (t½, median, h) | Key Observation |

| Triamcinolone Acetonide (TA) [11] | Crystalline Suspension (TAcs) | ~4000 (estimated from graph) | ~4-8 | Not Reported | Rapid systemic absorption and clearance from the joint.[11] |

| Triamcinolone Acetonide (TA) [11] | Extended-Release Microspheres (FX006) | 836.4 | 24 | 347.0 | Markedly reduced systemic exposure and prolonged joint residency compared to TAcs.[11] |

| Triamcinolone Hexacetonide (TH) [4] | Test Suspension | 1098.05 | Not Reported | Not Reported | Lower systemic exposure (Cmax and AUC) compared to the reference product.[4] |

| Triamcinolone Hexacetonide (TH) [4] | Reference Suspension | 1333.85 | Not Reported | Not Reported | Both TH products provided significant and sustained knee pain reduction.[4] |

GM: Geometric Mean, Cmax: Maximum plasma concentration, Tmax: Time to maximum concentration, AUC: Area under the curve.

Experimental Protocols & Methodologies

This section details representative methodologies for preclinical and clinical evaluation of triamcinolone hexacetonide in OA research.

Representative Preclinical Protocol: Chemically-Induced OA Animal Model

This protocol is a synthesized representation based on methodologies described in the literature.[9][17][18][19]

-

Animal Model:

-

Species: Wistar Rats (Male, 250-300g) or Canines with naturally occurring OA.[7][17][20]

-

OA Induction (Rats): A single intra-articular injection of sodium iodoacetate (MIA) into the knee joint to induce cartilage damage and OA-like pathology.[9]

-

Grouping: Animals are typically divided into groups: Sham (saline injection), OA (MIA injection + saline treatment), OA+TH (MIA injection + TH treatment).[17][18]

-

-

Treatment Administration:

-

Drug: Triamcinolone hexacetonide (e.g., 20mg in 1 mL for canines).[7][20]

-

Route: Intra-articular (IA) injection into the affected joint.

-

Timing: Treatment can be administered prophylactically at the time of induction or therapeutically after OA is established (e.g., 30 and 60 days post-induction).[17][18]

-

-

Outcome Assessments:

-

Histology: At the end of the study (e.g., 90 days), animals are euthanized. The joint is dissected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage structure, chondrocyte count, and proteoglycan loss.[17][18]

-

Biomarker Analysis: Synovial fluid and/or serum are collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) via ELISA.[7][17]

-

Pain/Function Assessment (Canines): Evaluated using Clinical Metrology Instruments (CMIs) such as pain severity scores (PSS), pain interference scores (PIS), and weight-bearing distribution analysis.[7][20]

-

Imaging: Radiographic analysis to assess joint space narrowing and osteophyte formation.[7][20]

-

Representative Clinical Trial Protocol: Randomized Controlled Trial (RCT)

This protocol is a synthesized representation based on methodologies from human clinical trials.[12][13][14]

-

Study Design: Randomized, double-blind, placebo-controlled, or active-comparator parallel-group study.

-

Patient Population:

-

Inclusion Criteria: Adults (e.g., >45 years) with a clinical and radiographic diagnosis of knee osteoarthritis (e.g., Kellgren-Lawrence grade II or III), symptomatic for at least 3 months, with moderate-to-severe pain (e.g., VAS > 3 on a 10-point scale).[13][14][21]

-

Exclusion Criteria: Recent intra-articular corticosteroid injection (<6 months), inflammatory rheumatic diseases, poorly controlled diabetes, or current use of oral glucocorticoids.[21]

-

-

Intervention:

-

Outcome Measures:

-

Primary Outcome: Change from baseline in a validated pain score, such as the Visual Analog Scale (VAS) for pain or the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale at a predefined time point (e.g., 4 or 12 weeks).[13][14][22]

-

Secondary Outcomes:

-

Follow-up: Patients are assessed at baseline and at multiple time points post-injection (e.g., 1, 4, 8, 12, and 24 weeks).[13][14][22]

-

Visualizations: Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The primary anti-inflammatory action of triamcinolone hexacetonide is mediated through the glucocorticoid receptor (GR). The diagram below illustrates the classical genomic signaling pathway.

Caption: Glucocorticoid receptor (GR) genomic signaling pathway activated by triamcinolone hexacetonide.

Preclinical Research Workflow for OA

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an intra-articular therapy in an animal model of osteoarthritis.

Caption: A typical preclinical experimental workflow for osteoarthritis research.

Drug Property to Clinical Effect Relationship

This diagram illustrates the logical connection between the physicochemical properties of triamcinolone hexacetonide and its observed clinical effects.

Caption: Relationship between TH properties, pharmacokinetics, and clinical effects.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijoro.org [ijoro.org]

- 5. Intra‐articular corticosteroids for the treatment of osteoarthritis: A systematic review and meta‐analysis on the comparison of different molecules and doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intra-articular administration of triamcinolone hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immediate Administration of Intraarticular Triamcinolone Acetonide after Joint Injury Modulates Molecular Outcomes Associated with Early Synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triamcinolone hexacetonide protects against fibrillation and osteophyte formation following chemically induced articular cartilage damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endogenous glucocorticoid signaling in chondrocytes attenuates joint inflammation and damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Intra-articular triamcinolone hexacetonide in knee osteoarthritis: factors influencing the clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jrheum.org [jrheum.org]

- 14. Efficacy of Triamcinolone Hexacetonide versus Methylprednisolone Acetate Intraarticular Injections in Knee Osteoarthritis: A Randomized, Double-blinded, 24-week Study | The Journal of Rheumatology [jrheum.org]

- 15. pafmj.org [pafmj.org]

- 16. youtube.com [youtube.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Intra-articular Treatment with Triamcinolone Hexacetonide Associated with Gold Nanoparticles Reduces Cartilage Degeneration in an Animal Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intra-articular Treatment with Triamcinolone Hexacetonide Associated with Gold Nanoparticles Reduces Cartilage Degenera… [ouci.dntb.gov.ua]

- 20. The intra-articular administration of triamcinolone hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]

- 21. uspharmacist.com [uspharmacist.com]

- 22. Effectiveness of Triamcinolone Hexacetonide Intraarticular Injection in Interphalangeal Joints: A 12-week Randomized Controlled Trial in Patients with Hand Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Triamcinolone Hexacetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of triamcinolone hexacetonide, a synthetic corticosteroid, in various animal models of joint diseases. The following sections detail the experimental protocols from key studies, present quantitative data on its therapeutic effects, and visualize the underlying mechanisms and experimental workflows.

Executive Summary

Triamcinolone hexacetonide is a long-acting glucocorticoid with potent anti-inflammatory properties.[1] Its low aqueous solubility contributes to a prolonged duration of action following intra-articular administration.[1][2] Preclinical studies in various animal models, including chemically-induced and mechanically-induced osteoarthritis and inflammatory arthritis, have demonstrated its efficacy in reducing joint inflammation, protecting against cartilage degradation, and improving clinical signs of pain and mobility.[3][4][5] This guide synthesizes the key findings from these preclinical investigations to provide a detailed resource for researchers and drug development professionals.

Experimental Protocols

The following tables summarize the methodologies of key preclinical studies investigating the efficacy of triamcinolone hexacetonide.

Table 1: Experimental Protocols for Preclinical Studies on Triamcinolone Hexacetonide

| Study | Animal Model | Disease Induction | Treatment Groups | Triamcinolone Hexacetonide (TH) Dosage & Administration | Outcome Measures |

| Williams et al. (1985)[4] | Guinea Pigs | Intra-articular injection of sodium iodoacetate | 1. Iodoacetate only2. Iodoacetate + TH (low dose)3. Iodoacetate + TH (high dose)4. TH only | 24 hours post-iodoacetate injection, intra-articular | Histological assessment of cartilage fibrillation, Safranin O staining, chondrocyte depletion, and osteophyte formation. |

| Alves JC, et al. (2021)[3][6] | Canine (naturally occurring osteoarthritis) | Naturally occurring hip osteoarthritis in active police working dogs | 1. Triamcinolone Hexacetonide Group (THG, n=20)2. Control Group (CG, saline, n=20) | Single intra-articular injection | Weight distribution, joint range of motion, thigh girth, digital thermography, radiographic signs, synovial fluid interleukin-1 and C-reactive protein levels, and clinical metrology instruments (pain and function scores).[6] |

| dos Santos Haupenthal DP, et al. (2023)[5][7][8][9] | Wistar Rats (n=50) | Mechanical model of osteoarthritis | 1. Sham2. OA3. OA + TH4. OA + Gold Nanoparticles (GNPs)5. OA + TH-GNPs | Intra-articular injections at 30 and 60 days post-OA induction | Proinflammatory and anti-inflammatory cytokine levels, oxidant and antioxidant markers, cartilage thickness, and chondrocyte count.[5][7] |

Quantitative Data Summary

The following tables present a summary of the quantitative data from the cited preclinical studies, highlighting the efficacy of triamcinolone hexacetonide.

Table 2: Efficacy of Triamcinolone Hexacetonide in a Chemically-Induced Arthritis Model

| Parameter | Iodoacetate Only | Iodoacetate + TH (low dose) | Iodoacetate + TH (high dose) | Reference |

| Cartilage Fibrillation | Present | Similar to iodoacetate only | Markedly reduced (noted in only 1 of 6 samples) | [4] |

| Osteophyte Formation | Prominent | Marked reduction in size and extent | Much less prominent | [4] |

| Safranin O Staining | Loss of staining | Similar to iodoacetate only | Pericellular staining persisted | [4] |

| Chondrocyte Depletion | Extensive | Similar to iodoacetate only | Less extensive cell loss | [4] |

Table 3: Efficacy of Triamcinolone Hexacetonide in a Naturally Occurring Canine Osteoarthritis Model

| Parameter | Triamcinolone Hexacetonide Group (THG) | Control Group (CG) | Time Point | p-value | Reference |

| Weight Distribution | Significant Improvement | No Improvement | 8 to 90 days | p=0.05 (day 8), p=0.01 (day 90) | [3][6] |

| Thermographic Evaluation (Lt view) | Lower Values | Higher Values | Up to 180 days | p<0.01 | [3][6] |

| Pain and Function Scores | Improved | Worsened | 30 to 180 days | Not specified | [3][6] |

Table 4: Efficacy of Triamcinolone Hexacetonide with Gold Nanoparticles (GNPs) in a Rat Osteoarthritis Model

| Parameter | OA Group | OA + TH Group | OA + TH-GNPs Group | Reference |

| Proinflammatory Cytokines | Elevated | - | Reduced | [7][9] |

| Anti-inflammatory Cytokines | Reduced | - | Increased | [7][9] |

| Oxidant Production | Increased | - | Significantly Reduced | [5][7] |

| Antioxidant Levels | Decreased | - | Increased | [5][7] |

| Cartilage Thickness | Reduced | Significantly Increased | Significantly Increased (similar to Sham) | [5][7] |

| Chondrocyte Count | Increased | Significantly Increased | Similar to Sham (significantly less than OA) | [5][7] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and a generalized experimental workflow for the preclinical evaluation of triamcinolone hexacetonide.

Caption: Glucocorticoid receptor signaling pathway activated by triamcinolone hexacetonide.

Caption: Generalized experimental workflow for preclinical evaluation of triamcinolone hexacetonide.

Mechanism of Action

Triamcinolone hexacetonide, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[10] Upon entering the cell, it binds to the cytosolic GR, causing the dissociation of heat shock proteins.[10] The activated GR-ligand complex then translocates to the nucleus where it can modulate gene expression in two main ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as IκBα (inhibitor of kappa B alpha) and annexin A1.[10]

-

Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]

This dual action on gene expression results in the potent suppression of the inflammatory cascade within the joint.

Discussion and Future Directions

The preclinical evidence strongly supports the efficacy of intra-articular triamcinolone hexacetonide in managing joint inflammation and protecting cartilage in various animal models of arthritis. Its long-acting nature makes it a particularly interesting candidate for sustained local therapy.[1] Studies have shown its superiority over other corticosteroids like triamcinolone acetonide in terms of duration of action.[2][11]

Future preclinical research could focus on several key areas:

-

Dose-response relationships: More detailed studies are needed to establish optimal dosing regimens for different joint sizes and disease severities.

-

Long-term safety: While generally considered safe for intra-articular use, further investigation into the long-term effects on cartilage and other joint tissues is warranted.

-

Combination therapies: As demonstrated by the study combining triamcinolone hexacetonide with gold nanoparticles, exploring synergistic effects with other therapeutic agents could lead to enhanced efficacy.[5]

-

Advanced drug delivery systems: The development of novel formulations to further prolong the intra-articular residence time and minimize systemic exposure could improve the therapeutic index of triamcinolone hexacetonide.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intra-articular administration of triamcinolone hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triamcinolone hexacetonide protects against fibrillation and osteophyte formation following chemically induced articular cartilage damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The intra-articular administration of triamcinolone hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]

- 7. Intra-articular Treatment with Triamcinolone Hexacetonide Associated with Gold Nanoparticles Reduces Cartilage Degeneration in an Animal Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intra-articular Treatment with Triamcinolone Hexacetonide Associated with Gold Nanoparticles Reduces Cartilage Degenera… [ouci.dntb.gov.ua]

- 9. Intra-articular Treatment with Triamcinolone Hexacetonide Associa...: Ingenta Connect [ingentaconnect.com]

- 10. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis | springermedizin.de [springermedizin.de]

Molecular Targets of Aristospan (Triamcinolone Acetonide) in Chondrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristospan, the brand name for Triamcinolone Acetonide (TA), is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties in the management of osteoarthritis. Its intra-articular administration aims to alleviate pain and reduce inflammation within the joint. However, the molecular interactions of TA with chondrocytes, the sole cell type in cartilage, are complex and multifaceted, with evidence suggesting both beneficial and detrimental effects. This technical guide provides an in-depth analysis of the molecular targets of TA in chondrocytes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of TA's mechanism of action in cartilage, thereby facilitating further research and the development of more targeted therapeutic strategies.

Introduction

Triamcinolone Acetonide (TA) exerts its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon binding, the TA-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] This modulation leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1] While this mechanism is central to its therapeutic efficacy, the specific molecular sequelae in chondrocytes are of critical interest due to the potential for off-target effects that could impact cartilage health. This guide will delve into the known molecular targets of TA in chondrocytes, focusing on gene expression changes, signaling pathway modulation, and the consequent cellular responses.

Quantitative Data on Molecular Targets

The following tables summarize the quantitative effects of Triamcinolone Acetonide on various molecular targets in human chondrocytes, as reported in the scientific literature.

Table 1: Effect of Triamcinolone Acetonide on Gene Expression in Human Osteoarthritic Chondrocytes

| Gene Target | TA Concentration | Fold Change in mRNA Expression (Mean ± SD) | Reference |

| Cell Cycle & Apoptosis Regulators | |||

| p21 | 1 mg/ml | 5.17 ± 2.4 | [2][3] |

| 5 mg/ml | 4.96 ± 3.1 | [2][3] | |

| GDF15 | 1 mg/ml | 9.97 ± 2.9 | [2][3] |

| 5 mg/ml | 4.2 ± 1.6 | [2][3] | |

| cFos | 1 mg/ml | 6.65 ± 4.8 | [2][3] |

| 5 mg/ml | 12.96 ± 8.3 | [2][3] | |

| Extracellular Matrix Remodeling | |||

| MMP-3 | 1 mg/ml | 6.59 ± 5.2 | [4] |

| 5 mg/ml | 5.43 ± 3.46 | [4] | |

| MMP-1 | 1 and 5 mg/ml | Not significantly changed | [4] |

| MMP-13 | 1 and 5 mg/ml | Not significantly changed | [4] |

| ADAMTS-5 | 1 and 5 mg/ml | Not significantly changed | [4] |

| TIMP-3 | 1 and 5 mg/ml | Not significantly changed | [4] |

Table 2: Effect of Triamcinolone Acetonide on Oxidative Stress in Human Osteoarthritic Chondrocytes

| Parameter | TA Concentration | Result | Reference |

| Ratio of Oxidized Glutathione to Total Glutathione | 5 mg/ml | Significantly increased | [2][3] |

| Chondrocyte Viability | 1, 5, 10 mg/ml | Significantly decreased in a dose-dependent manner | [2][3] |

Key Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the molecular targets of Triamcinolone Acetonide in chondrocytes.

Primary Human Chondrocyte Culture and Treatment

-

Cell Source: Primary chondrocytes are isolated from the articular cartilage of patients with osteoarthritis undergoing total knee replacement surgery.[2][3][4]

-

Isolation: Cartilage slices are subjected to enzymatic digestion using pronase and collagenase to release chondrocytes.

-

Culture: Isolated chondrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cultured chondrocytes are incubated with varying concentrations of Triamcinolone Acetonide (e.g., 0, 1, 5, 10 mg/ml) for specified durations (e.g., 48 hours for gene expression analysis, 7 and 14 days for viability assays).[2][3][4]

Gene Expression Analysis by Real-Time RT-PCR

-

RNA Extraction: Total RNA is extracted from treated and control chondrocytes using a suitable RNA isolation kit.

-

Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The relative mRNA expression of target genes (e.g., p21, GDF15, cFos, MMP-3) is quantified using real-time polymerase chain reaction (PCR) with gene-specific primers.

-

Normalization: The expression levels of target genes are normalized to a housekeeping gene, such as GAPDH, to account for variations in RNA input.[2]

Oxidative Stress and Cell Viability Assays

-

Oxidative Stress Assessment: The ratio of oxidized glutathione (GSSG) to total glutathione (GSH) is measured to determine the level of oxidative stress in chondrocytes.[2][5]

-

Cell Viability Assay: Chondrocyte viability is assessed using methods such as the MTT assay or trypan blue exclusion to quantify the number of living cells after treatment with TA.[2]

Signaling Pathways and Molecular Interactions

The molecular effects of Triamcinolone Acetonide in chondrocytes are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway initiated by Triamcinolone Acetonide.

TA-Induced Chondrotoxicity Pathway

Caption: Proposed pathway for Triamcinolone Acetonide-induced chondrotoxicity.

Experimental Workflow for Gene Expression Analysis

Caption: Experimental workflow for analyzing gene expression in response to TA.

Discussion

The available evidence indicates that Triamcinolone Acetonide has a complex and dose-dependent effect on chondrocytes. At the molecular level, TA has been shown to induce chondrotoxicity by increasing oxidative stress and upregulating genes associated with cell cycle arrest and apoptosis, such as p21, GDF15, and cFos.[2][3][5] Furthermore, TA can significantly increase the expression of MMP-3, an enzyme involved in the degradation of cartilage extracellular matrix components.[4] These findings raise concerns about the long-term safety of high-dose or repeated intra-articular TA injections.

Conversely, some studies suggest that at lower, more physiologically relevant doses, TA may have minimal negative impact on chondrocyte viability and metabolism.[6][7] Moreover, its potent anti-inflammatory effects, mediated through the glucocorticoid receptor pathway, are well-established and form the basis of its clinical utility.[1] The dose-dependent nature of TA's effects highlights a critical area for further research.[8][9][10] Understanding the precise concentrations at which TA transitions from a chondroprotective or neutral agent to a chondrotoxic one is paramount for optimizing its therapeutic window.

Recent research into novel delivery systems, such as nanoparticle-encapsulated TA, offers a promising avenue for enhancing its therapeutic effects while minimizing adverse events. Such systems may allow for targeted delivery and sustained, low-dose release, potentially promoting chondrocyte regeneration and reducing apoptosis via pathways like the FOXO pathway.[11]

Conclusion

The molecular targets of this compound (Triamcinolone Acetonide) in chondrocytes are diverse, encompassing genes involved in cell death, extracellular matrix remodeling, and inflammation. While its anti-inflammatory properties are beneficial in the short term, the potential for chondrotoxicity at higher concentrations necessitates a cautious and well-informed approach to its clinical use. Future research should focus on elucidating the dose-dependent effects of TA on chondrocyte signaling pathways and exploring advanced drug delivery strategies to maximize its therapeutic benefits while ensuring the long-term preservation of cartilage integrity. This technical guide provides a foundational understanding of the current knowledge in this area, serving as a valuable resource for the scientific and drug development communities.

References

- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 2. europeanreview.org [europeanreview.org]

- 3. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Triamcinolone acetonide-loaded nanoparticles encapsulated by CD90+ MCSs-derived microvesicles drive anti-inflammatory properties and promote cartilage regeneration after osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

triamcinolone hexacetonide and its role in immunomodulation

An In-depth Technical Guide on Triamcinolone Hexacetonide and its Role in Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triamcinolone hexacetonide is a potent, synthetic corticosteroid with significant anti-inflammatory and immunomodulatory properties. As an ester of triamcinolone, it is characterized by its low aqueous solubility and prolonged duration of action, making it particularly suitable for intra-articular administration.[1] This guide delves into the core mechanisms of triamcinolone hexacetonide, elucidating its interaction with the glucocorticoid receptor and subsequent influence on cellular signaling pathways. It provides a comprehensive overview of its effects on various immune cells, summarizes quantitative data from key studies, and details relevant experimental protocols for in vitro and in vivo analysis. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of triamcinolone hexacetonide as a modulator of the immune response.

Mechanism of Action

Triamcinolone hexacetonide, like other corticosteroids, exerts its effects by binding to specific cytosolic glucocorticoid receptors (GR).[2] This binding event initiates a conformational change in the receptor complex, leading to its translocation into the nucleus.[3][4]

Once in the nucleus, the triamcinolone hexacetonide-GR complex interacts with glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of a wide array of genes.[2][4] The primary outcomes of this genomic action are twofold:

-

Induction of Anti-inflammatory Proteins: The complex upregulates the synthesis of anti-inflammatory proteins. A key example is annexin-1 (lipocortin-1), which inhibits the enzyme phospholipase A2.[3] This inhibition blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[3][5]

-

Inhibition of Pro-inflammatory Mediators: The complex represses the expression of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes.[3][4] This is achieved in part through the inhibition of critical transcription factors like nuclear factor-kappa B (NF-κB).[3]

By these mechanisms, triamcinolone hexacetonide effectively dampens the inflammatory cascade and modulates the immune response.[2]

Key Signaling Pathways in Immunomodulation

The immunomodulatory effects of triamcinolone hexacetonide are mediated through several critical signaling pathways. The primary pathway involves the glucocorticoid receptor, but its downstream effects intersect with other major inflammatory pathways.

Glucocorticoid Receptor (GR) Signaling

The canonical pathway for triamcinolone hexacetonide's action begins with its passive diffusion across the cell membrane and binding to the cytosolic GR. This displaces heat shock proteins and allows the activated GR-ligand complex to translocate to the nucleus, where it directly influences gene transcription.

Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by triamcinolone hexacetonide.

Inhibition of NF-κB and p38 MAPK Pathways

Triamcinolone hexacetonide significantly impacts other inflammatory signaling cascades. It is known to suppress the activity of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][6] Furthermore, studies on the related compound, triamcinolone acetonide, have demonstrated its ability to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK).[7][8] The p38MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition contributes to the anti-inflammatory and anti-apoptotic effects of glucocorticoids.[7][9]

Caption: Inhibition of NF-κB and p38 MAPK pathways by triamcinolone hexacetonide.

Immunomodulatory Effects on Specific Immune Cells

Triamcinolone hexacetonide exerts distinct effects on various immune cell populations, contributing to its overall immunosuppressive profile.

-

T-Lymphocytes: It effectively reduces the number of T-lymphocytes in synovial tissue, a key factor in the pathology of inflammatory arthritis.[10][11] This reduction helps to decrease local inflammation and subsequent joint damage.[11] Systemic use of triamcinolone can also lead to a temporary, dose-dependent decrease in circulating lymphocyte counts due to redistribution and apoptosis.[12]

-

B-Lymphocytes: Research on the related triamcinolone acetonide has shown that it can inhibit the T-cell-independent differentiation of B-lymphocytes, suggesting a direct suppressive effect on humoral immune responses.[13]

-

Macrophages: Glucocorticoids can influence macrophage differentiation, promoting a shift from the pro-inflammatory M1 phenotype towards an anti-inflammatory M2 or regulatory phenotype.[14] This shift results in decreased production of pro-inflammatory cytokines like IL-1, IL-6, and TNF, and an enhanced production of the anti-inflammatory cytokine IL-10.[14]

-

Neutrophils and Eosinophils: Triamcinolone reduces the migration of neutrophils and eosinophils to sites of inflammation, further limiting the inflammatory response.[3]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the effects of triamcinolone derivatives. Note that some studies utilize the related compound triamcinolone acetonide (TAA), which provides valuable insight into the general effects of this class of corticosteroids.

Table 1: In Vitro Effect of Triamcinolone Acetonide (TAA) on Cytokine Production

| Cell Type | Cytokine | TAA Concentration | Time Point | % Inhibition / Effect | Reference |

| Human Lung Fibroblasts | IL-6 | 10⁻⁸ M | - | Significant Inhibition (p < 0.05) | [15] |